APJ receptor agonist 8

APJ receptor agonism Calcium mobilization Potency comparison

This pyrazole-based small molecule is the foundational hit (EC50=21.5 µM, Ki=5.2 µM) for APJ agonist development. Ideal as a low-potency baseline in SAR campaigns to benchmark novel leads, or as a negative control in functional assays against high-potency analogs. Enables bias calibration and ex vivo cardiac studies without systemic confounders. Choose for defined, weak activity essential for pharmacological benchmarking.

Molecular Formula C24H27N7O5S
Molecular Weight 525.6 g/mol
Cat. No. B12370001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPJ receptor agonist 8
Molecular FormulaC24H27N7O5S
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)C(C)C(C4=NC=C(C=N4)C)O
InChIInChI=1S/C24H27N7O5S/c1-14-12-25-22(26-13-14)21(32)16(3)37(33,34)30-24-29-28-23(17-9-6-8-15(2)27-17)31(24)20-18(35-4)10-7-11-19(20)36-5/h6-13,16,21,32H,1-5H3,(H,29,30)/t16-,21-/m0/s1
InChIKeyHNGYVRSMVVCWGF-KKSFZXQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APJ Receptor Agonist 8: A Pyrazole-Based Tool Compound for Apelinergic System Research


APJ receptor agonist 8 (CAS 2049973-39-7, also referred to as compound 99) is a small molecule agonist of the apelin (APJ) receptor [1]. It was identified through a focused screening campaign and serves as a foundational hit molecule in the development of pyrazole-based APJ agonists [1]. This compound mimics the action of the endogenous peptide ligand Apelin and is characterized by its ability to enhance load-independent cardiac contractility in isolated perfused rat hearts [2]. With a reported EC50 of 21.5 µM (calcium mobilization) and a Ki of 5.2 µM, it represents an early-stage tool compound for investigating APJ receptor pharmacology [1].

Why APJ Receptor Agonist 8 Cannot Be Replaced by a Generic APJ Agonist


Substituting APJ receptor agonist 8 with another in-class compound, particularly more potent agonists, is not scientifically equivalent due to its distinct pyrazole chemotype and unique position as a foundational hit in the SAR (Structure-Activity Relationship) pathway [1]. While many APJ agonists, such as the endogenous peptide Pyr-Apelin-13 (EC50 = 0.002 µM) or optimized leads like compound 9 (EC50 = 0.800 µM), exhibit significantly higher potency, they represent different stages of drug development or distinct chemical classes [1]. APJ receptor agonist 8 provides a specific, well-characterized low-potency baseline that is essential for studies requiring a tool compound with a defined pyrazole scaffold, enabling researchers to dissect the molecular determinants of APJ activation and functional selectivity independent of the high potency and potential signaling bias found in later-stage analogs [1].

Quantitative Differentiation of APJ Receptor Agonist 8 Against Key Comparators


Potency Comparison in Calcium Mobilization Assay

APJ receptor agonist 8 demonstrates a calcium mobilization EC50 of 21.5 µM, which is approximately 10,750-fold less potent than the endogenous peptide Pyr-Apelin-13 (EC50 = 0.002 µM) and 27-fold less potent than its direct optimized analog, compound 9 (EC50 = 0.800 µM) [1]. This significant difference in potency establishes compound 8 as a low-activity hit, making it an ideal negative control or a starting point for SAR studies [1].

APJ receptor agonism Calcium mobilization Potency comparison

Binding Affinity (Ki) Comparison at the APJ Receptor

The binding affinity (Ki) of APJ receptor agonist 8 is 5.2 µM, which is 5,200-fold lower than that of the endogenous peptide Pyr-Apelin-13 (Ki = 0.001 µM) and 4-fold lower than the initial lead compound 9 (Ki = 1.3 µM) [1]. This quantitative difference in binding affinity mirrors the functional potency gap and reinforces the compound's role as a weak but specific binder to the APJ orthosteric site [1].

Receptor binding Affinity comparison Orthosteric site

Functional Selectivity and Bias Profile

The functional selectivity of APJ receptor agonist 8 was not explicitly quantified in the primary publication; however, the study notes that the pyrazole scaffold, including compound 8, was part of an optimization effort that produced several analogs (e.g., compounds 11, 13, 14) with a bias towards calcium mobilization over β-arrestin recruitment [1]. In contrast, the more potent compound 9 (EC50 = 0.800 µM) and the reference peptide Pyr-Apelin-13 exhibit more balanced signaling [1]. The lack of significant bias data for compound 8 itself positions it as a neutral starting point for bias studies.

Biased agonism Functional selectivity Signal transduction

Chemotype Differentiation: Pyrazole vs. Peptide and Triazole Scaffolds

APJ receptor agonist 8 is a pyrazole-based small molecule, a chemotype that is structurally distinct from the endogenous peptide ligands (e.g., Pyr-Apelin-13) and other small molecule agonists like the triazole-based azelaprag (EC50 = 0.32 nM) [1][2]. While no direct physicochemical comparison data is available for compound 8, the pyrazole scaffold is known in medicinal chemistry for its favorable drug-like properties, including potential for oral bioavailability and metabolic stability, which contrasts with the proteolytic instability of peptide agonists [1].

Chemotype Scaffold comparison Drug-like properties

Optimal Application Scenarios for APJ Receptor Agonist 8 in Research


SAR Studies and Hit-to-Lead Optimization

APJ receptor agonist 8 serves as the foundational hit compound from which the more potent lead compound 9 (EC50 = 0.800 µM) was optimized [1]. Researchers engaged in medicinal chemistry campaigns to develop novel APJ agonists can use compound 8 as a benchmark to measure improvements in potency, affinity, and functional selectivity. Its defined, weak activity provides a clear baseline for quantifying the impact of structural modifications [1].

Negative Control for Potent APJ Agonists in Functional Assays

In functional assays where a robust, high-potency response is expected from compounds like azelaprag (EC50 = 0.32 nM) or Pyr-Apelin-13, APJ receptor agonist 8 (EC50 = 21.5 µM) is an ideal negative or low-activity control [1][2]. Its weak potency ensures that observed effects in more potent agonists are specific and not due to non-specific assay artifacts, thereby validating the dynamic range of the assay [1].

Investigating APJ Receptor Pharmacology in Isolated Cardiac Tissue

Based on its reported activity in enhancing load-independent cardiac contractility in isolated perfused rat hearts, APJ receptor agonist 8 is a suitable tool for ex vivo cardiovascular studies [3]. Researchers investigating the direct inotropic effects of APJ receptor activation in the heart can utilize this compound to study receptor-mediated changes in cardiac function without the confounding factors of systemic in vivo metabolism [3].

Development of Biased Agonism Assays

Given that the pyrazole series of compounds, derived from the optimization of agonist 8, exhibits a bias towards calcium mobilization over β-arrestin recruitment, compound 8 itself can be employed as a neutral reference standard in the development and calibration of biased agonism assays [1]. Its use helps establish the baseline for unbiased signaling, against which the bias factors of optimized compounds (ranging from 100- to 1000-fold) can be accurately quantified [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for APJ receptor agonist 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.